3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one
CAS No.: 634924-04-2
Cat. No.: VC17754289
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one - 634924-04-2](/images/structure/VC17754289.png)
Specification
CAS No. | 634924-04-2 |
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Molecular Formula | C12H14F3NO |
Molecular Weight | 245.24 g/mol |
IUPAC Name | 3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Standard InChI | InChI=1S/C12H14F3NO/c1-16(2)8-7-11(17)9-3-5-10(6-4-9)12(13,14)15/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | KQRVVHHGFASAER-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by a propan-1-one backbone substituted with a dimethylamino group at the third carbon and a 4-(trifluoromethyl)phenyl group at the first carbon. Its hydrochloride salt form, 3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride (CAS 634924-02-0), is widely available for research purposes .
Molecular Formula and Weight
The hydrochloride salt has the chemical formula C₁₂H₁₅ClF₃NO and a molecular weight of 281.71 g/mol . The free base form of the compound would exclude the chloride ion, resulting in the formula C₁₂H₁₄F₃NO and a molecular weight of 245.24 g/mol.
Structural Representation
The compound’s SMILES notation is CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F.Cl, reflecting the hydrochloride salt’s structure . The InChIKey IWTUUIBSAWCLOU-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural properties .
Physicochemical Properties
Physical State and Stability
The hydrochloride salt is a powder stable at room temperature . Its hygroscopic nature necessitates storage in airtight containers to prevent degradation.
Synthetic Routes and Industrial Production
Proposed Synthesis Pathways
Although detailed synthetic methods for this compound are proprietary, plausible routes include:
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Friedel-Crafts Acylation: Reacting 4-(trifluoromethyl)benzene with propanoyl chloride in the presence of AlCl₃ to form 1-[4-(trifluoromethyl)phenyl]propan-1-one.
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Reductive Amination: Introducing the dimethylamino group via reaction with dimethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Availability
American Elements supplies the hydrochloride salt in bulk quantities (up to 1 ton) with purity grades ranging from 99% to 99.999% . Custom synthesis services are available for specialized applications.
Applications in Research and Industry
Life Sciences Research
The compound serves as a building block for synthesizing:
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TRPV1 modulators: For studying neuropathic pain mechanisms.
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Fluorinated pharmaceuticals: Leveraging the trifluoromethyl group’s metabolic stability.
Material Science
Its trifluoromethyl group may enhance hydrophobicity in polymer coatings, though this application remains unexplored.
Hazard Statement | Risk Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and respirators.
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Storage: Airtight containers at room temperature, away from oxidizing agents .
Future Research Directions
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Biological Screening: Evaluate TRPV1 antagonism and analgesic efficacy in rodent models.
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Structural Optimization: Modify the dimethylamino group to enhance blood-brain barrier penetration.
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Toxicokinetics: Assess absorption, distribution, and excretion profiles.
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